molecular formula C14H12ClN3O3 B1667221 BMS-564929 CAS No. 627530-84-1

BMS-564929

Cat. No.: B1667221
CAS No.: 627530-84-1
M. Wt: 305.71 g/mol
InChI Key: KEJORAMIZFOODM-PWSUYJOCSA-N
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Biochemical Analysis

Biochemical Properties

2-Chloro-4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-3-Methylbenzonitrile plays a crucial role in biochemical reactions, particularly in its interaction with androgen receptors. It acts as a selective androgen receptor modulator (SARM), binding to the androgen receptor with high affinity and specificity . This interaction influences the recruitment of coregulatory proteins, which are essential for the receptor’s function .

Cellular Effects

The effects of 2-Chloro-4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-3-Methylbenzonitrile on cells are profound. It has been shown to stimulate muscle growth while minimizing the stimulation of prostate tissue . This selective action is beneficial for therapeutic applications, particularly in treating muscle-wasting conditions. The compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of the androgen receptor .

Molecular Mechanism

At the molecular level, 2-Chloro-4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-3-Methylbenzonitrile exerts its effects through specific binding interactions with the androgen receptor . The compound forms unique contacts within the ligand-binding domain of the receptor, which are crucial for the recruitment of coregulatory proteins . These interactions lead to the activation or inhibition of gene expression, depending on the cellular context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-3-Methylbenzonitrile have been observed to change over time. The compound is stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound maintains its selective action on muscle tissue while minimizing effects on the prostate .

Dosage Effects in Animal Models

In animal models, the effects of 2-Chloro-4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-3-Methylbenzonitrile vary with dosage. At lower doses, the compound effectively stimulates muscle growth without significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential impacts on liver function . Threshold effects have been observed, indicating a dosage range within which the compound is both effective and safe .

Metabolic Pathways

2-Chloro-4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-3-Methylbenzonitrile is involved in metabolic pathways related to androgen metabolism . It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of steroid hormones . These interactions can influence metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, 2-Chloro-4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-3-Methylbenzonitrile is transported and distributed through specific transporters and binding proteins . These mechanisms ensure that the compound reaches its target sites, such as muscle tissue, where it exerts its effects . The localization and accumulation of the compound are critical for its selective action .

Subcellular Localization

The subcellular localization of 2-Chloro-4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-3-Methylbenzonitrile is primarily within the nucleus, where it interacts with the androgen receptor . Targeting signals and post-translational modifications direct the compound to specific compartments, ensuring its activity and function within the cell .

Chemical Reactions Analysis

BMS-564929 undergoes various chemical reactions, including:

Scientific Research Applications

BMS-564929 has several scientific research applications:

Properties

IUPAC Name

4-[(7R,7aS)-7-hydroxy-1,3-dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl]-2-chloro-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3/c1-7-9(3-2-8(6-16)11(7)15)18-13(20)12-10(19)4-5-17(12)14(18)21/h2-3,10,12,19H,4-5H2,1H3/t10-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJORAMIZFOODM-PWSUYJOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)C#N)N2C(=O)C3C(CCN3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1Cl)C#N)N2C(=O)[C@@H]3[C@@H](CCN3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432357
Record name (7R,7aS)-2-(3-Chloro-4-cyano-2-methylphenyl)-7-hydroxytetrahydro-2H-pyrrolo(1,2-e)imidazole-1,3-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627530-84-1
Record name 2-Chloro-3-methyl-4-[(7R,7aS)-tetrahydro-7-hydroxy-1,3-dioxo-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl]benzonitrile
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BMS-564929
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Record name BMS-564929
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07286
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Record name (7R,7aS)-2-(3-Chloro-4-cyano-2-methylphenyl)-7-hydroxytetrahydro-2H-pyrrolo(1,2-e)imidazole-1,3-dione
Source EPA DSSTox
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Record name 627530-84-1
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Record name BMS-564929
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of BMS-564929 and how does it differ from testosterone?

A: this compound exerts its effects by selectively binding to the androgen receptor (AR), a protein that regulates gene expression upon binding to androgens like testosterone (T) and dihydrotestosterone (DHT) [, ]. While both this compound and T activate the AR, this compound demonstrates a significantly higher potency in stimulating muscle growth compared to the prostate, unlike T [, ]. This suggests a tissue-selective effect, potentially due to differences in ligand-dependent recruitment of coactivators to the AR transcription complex in different tissues [].

Q2: How does the binding of this compound to the androgen receptor differ from that of DHT?

A: X-ray crystallography studies revealed that while this compound binds to the AR ligand binding domain similarly to DHT, there are key differences in their binding interactions [, ]. Notably, this compound establishes unique contacts with specific helices within the ligand binding domain, potentially influencing coregulatory protein recruitment and contributing to its tissue-selective effects [].

Q3: What evidence supports the tissue selectivity of this compound?

A: Studies in castrated rats demonstrate that this compound exhibits a greater dose-dependent effect on the bulbocavernosus levator ani muscle compared to the prostate, indicating muscle selectivity []. This effect is significantly stronger than that observed with testosterone, which does not show such selectivity [, ]. Additionally, pharmacological studies suggest that alternative mechanisms, aside from AR binding, are unlikely to contribute to the observed tissue selectivity of this compound [].

Q4: What are the potential benefits of the tissue selectivity displayed by this compound?

A: The tissue selectivity of this compound holds promise for potential therapeutic applications, particularly in addressing age-related functional decline []. By selectively targeting the AR in muscle tissue, this compound could offer the benefits of testosterone on muscle growth and strength without the undesirable side effects associated with its action on the prostate [, ].

Q5: What analytical techniques have been employed to study this compound?

A: Several analytical methods have been used to characterize and quantify this compound. X-ray crystallography has been crucial in elucidating its binding interactions with the AR ligand binding domain [, ]. Additionally, high-resolution/high accuracy orbitrap mass spectrometry has been employed to study its dissociation behavior after negative and positive electrospray ionization, providing valuable information about its structure and fragmentation patterns []. Furthermore, a semi-quantitative UHPLC-MS/MS method has been developed for monitoring this compound in blood samples, enabling its detection at low concentrations in biological matrices [].

Q6: What are the potential long-term effects and safety concerns associated with this compound?

A: As a relatively new compound, the long-term effects of this compound are not fully understood. While it demonstrates tissue selectivity in preclinical studies, there are concerns about potential off-target effects and the possibility of undesired long-term consequences on other organ systems, including the prostate and the hypothalamic-pituitary axis []. Extensive research, including long-term clinical trials, is necessary to fully evaluate its safety profile in humans.

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